Guaia-4,6-diene
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Overview
Description
Guaia-4,6-diene is a bicyclic sesquiterpene that is 1,2,6,7,8,8a-hexahydroazulene carrying an isopropyl substituent at position 5 as well as two methyl substituents at positions 5 and 8. It has a role as a plant metabolite. It is a sesquiterpene, a polycyclic olefin and a carbobicyclic compound.
Scientific Research Applications
Semisynthesis and Microbial Engineering
Guaia-4,6-diene is utilized as a starting material in the semisynthetic production of potent compounds such as transient receptor potential canonical (TRPC) channel agonist englerin A. It has been engineered in microorganisms like Escherichia coli and Saccharomyces cerevisiae for efficient production, combining synthetic biology and chemical synthesis for economical production of englerin A and its analogues (Siemon et al., 2020).
Biomimetic Conversions
Research on guaia-4,6-diene includes its transformation into other compounds like hanalpinol through processes like autooxidation and photosensitized oxidation. This transformation, observed in the rhizomes of Alpinia japonica, offers insights into biogenetic pathways and biomimetic conversions (Morita et al., 1988).
Isolation from Natural Sources
Studies have also focused on isolating various guaiane sesquiterpenes, including guaia-4,6-diene, from natural sources like agarwood. These isolations help in understanding the chemical composition and potential applications of these natural products (Ishihara et al., 1991).
Medicinal and Biological Applications
In the field of medicine and biology, guaia-4,6-diene's derivatives have been investigated for their cytotoxic properties. Some compounds derived from guaia-4,6-diene have shown inhibitory activity against cancer cell lines, highlighting their potential in cancer research (Zaghloul et al., 2014).
properties
Molecular Formula |
C15H24 |
---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
3,8-dimethyl-5-propan-2-yl-1,2,6,7,8,8a-hexahydroazulene |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9-11,14H,5-8H2,1-4H3 |
InChI Key |
HLXDFKWNOTZIEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=CC2=C(CCC12)C)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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